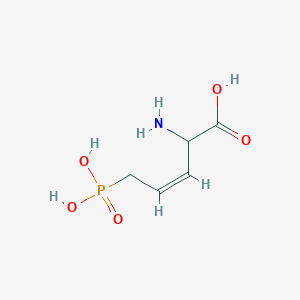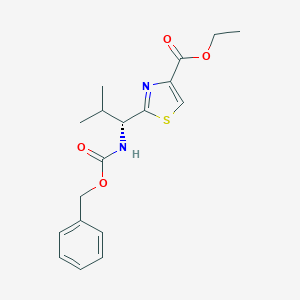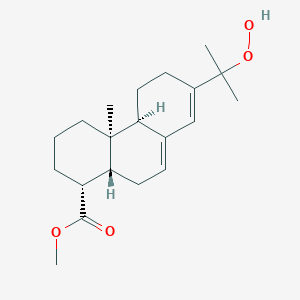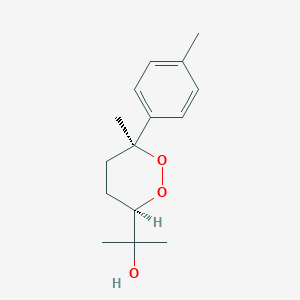
2-Amino-5-phosphono-3-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-phosphono-3-pentenoic acid (APPA) is a compound that belongs to the class of NMDA receptor antagonists. It is an analog of the well-known NMDA receptor antagonist, 2-amino-5-phosphonovaleric acid (APV). APPA has been shown to have a similar mechanism of action as APV, but with a higher potency. APPA has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions.
Mecanismo De Acción
2-Amino-5-phosphono-3-pentenoic acid acts as a competitive antagonist of the NMDA receptor. It binds to the glycine-binding site on the NMDA receptor and prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission.
Biochemical and Physiological Effects
2-Amino-5-phosphono-3-pentenoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is believed to be important for learning and memory. 2-Amino-5-phosphono-3-pentenoic acid has also been shown to inhibit the induction of long-term depression (LTD) in the cerebellum, which is believed to be important for motor learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Amino-5-phosphono-3-pentenoic acid in lab experiments is its high potency as an NMDA receptor antagonist. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using 2-Amino-5-phosphono-3-pentenoic acid is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition of NMDA receptors over a prolonged period of time.
Direcciones Futuras
There are a number of future directions for the use of 2-Amino-5-phosphono-3-pentenoic acid in scientific research. One area of interest is the investigation of the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. 2-Amino-5-phosphono-3-pentenoic acid may also be useful in the development of novel therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-Amino-5-phosphono-3-pentenoic acid in combination with other drugs may provide new insights into the mechanisms underlying synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of 2-Amino-5-phosphono-3-pentenoic acid involves the reaction of 2-amino-3-pentenoic acid with phosphorus oxychloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-Amino-5-phosphono-3-pentenoic acid. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
2-Amino-5-phosphono-3-pentenoic acid has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. It has been used to study the mechanisms underlying synaptic plasticity, learning, and memory. 2-Amino-5-phosphono-3-pentenoic acid has also been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
118492-04-9 |
|---|---|
Nombre del producto |
2-Amino-5-phosphono-3-pentenoic acid |
Fórmula molecular |
C6H10N4O2S |
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
(Z)-2-amino-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/b2-1- |
Clave InChI |
TUMOUMLCWZEIRK-UPHRSURJSA-N |
SMILES isomérico |
C(/C=C\C(C(=O)O)N)P(=O)(O)O |
SMILES |
C(C=CC(C(=O)O)N)P(=O)(O)O |
SMILES canónico |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Sinónimos |
2-amino-5-phosphono-3-pentenoic acid 2-amino-5-phosphono-3-pentenoic acid, E-(+-)-isomer 2-APPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)









